5-Bromo Substitution Enables Site-Specific Functionalization via Cross-Coupling
The bromine atom at the 5-position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are not feasible with the non-halogenated parent compound, 2,3-diphenylbenzofuran. This allows for the modular installation of diverse aryl, heteroaryl, or amine groups at this position. The compound is synthesized via direct bromination of 2,3-diphenylbenzofuran using bromine or N-bromosuccinimide [1]. In contrast, the parent 2,3-diphenylbenzofuran lacks a reactive halogen, limiting its utility to electrophilic aromatic substitution at less predictable positions (e.g., 5- and 6-positions) [2].
| Evidence Dimension | Synthetic Versatility (Functionalization at 5-position) |
|---|---|
| Target Compound Data | Reactive C-Br bond; suitable for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) |
| Comparator Or Baseline | 2,3-Diphenylbenzofuran (CAS 13054-95-0): No C-Br bond; functionalization requires less predictable/formylation at 5,6-positions |
| Quantified Difference | Qualitative difference in synthetic accessibility and site-selectivity |
| Conditions | Standard organic synthesis conditions (bromination, cross-coupling) |
Why This Matters
This synthetic handle enables precise, modular derivatization for structure-activity relationship (SAR) studies and library synthesis, a capability not offered by the parent scaffold.
- [1] Hishmat, O. H., & Abd-El-Rahman, A. H. (1976). Reactions of Benzofurans, V Formylation and Bromination of 2,3-Diphenylbenzofuran. Zeitschrift für Naturforschung B, 31(8), 1125-1128. View Source
- [2] Hishmat, O. H., & Abd-El-Rahman, A. H. (1976). Reactions of Benzofurans, V Formylation and Bromination of 2,3-Diphenylbenzofuran. Zeitschrift für Naturforschung B, 31(8), 1125-1128. View Source
